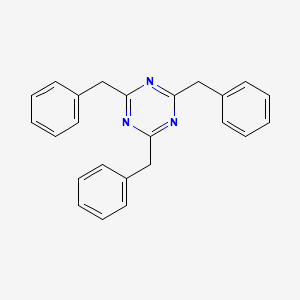

2,4,6-Tribenzyl-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13960-31-1 |

|---|---|

Molecular Formula |

C24H21N3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2,4,6-tribenzyl-1,3,5-triazine |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |

InChI Key |

ZIESXXOIKYIAIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Tribenzyl 1,3,5 Triazine

Established Synthetic Pathways for 2,4,6-Tribenzyl-1,3,5-triazine

The synthesis of this compound can be achieved through several established pathways, primarily involving the formation of the 1,3,5-triazine (B166579) ring from appropriate precursors or the functionalization of a pre-existing triazine core.

Cyclotrimerization Strategies for 1,3,5-Triazine Ring Formation

The most direct route to symmetrically substituted 1,3,5-triazines is the cyclotrimerization of nitriles. For the synthesis of this compound, the precursor is phenylacetonitrile. This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable triazine ring.

Traditionally, this methodology requires harsh reaction conditions, such as high temperatures and pressures, often resulting in moderate yields. chim.it However, significant progress has been made using catalytic systems to facilitate the reaction under milder conditions. Various catalysts, including Lewis acids and low-valent metal species, have been shown to be effective for the cyclotrimerization of related aromatic nitriles like benzonitrile, and these principles are applicable to phenylacetonitrile. chim.itresearchgate.net For instance, catalytic systems composed of titanium chlorido complexes and magnesium have been successfully employed for the cyclotrimerization of benzonitriles. researchgate.net The reaction proceeds without a solvent at elevated temperatures, and the product can be isolated in good yields. researchgate.net

The general mechanism for acid-catalyzed cyclotrimerization is believed to proceed through the formation of a reactive nitrilium salt intermediate, which then reacts with two additional nitrile molecules to complete the triazine ring. nih.gov

| Catalyst System | Precursor | Conditions | Yield (%) | Reference |

| Titanium Chlorido Complex / Mg | Benzonitrile | 150 °C, 15 h, no solvent | High | researchgate.net |

| Yttrium Salts (e.g., Y(Tf)₃) | Aromatic Nitriles | 200 °C, 12-24 h, no solvent | Moderate | chim.it |

| Triflic Anhydride / Triflic Acid | Various Nitriles | Low to high temp. | Moderate to Good | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Halogenated Triazine Precursors (e.g., Cyanuric Chloride)

A versatile and widely used method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from a readily available precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comresearchgate.net The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise reactions. mdpi.com

To synthesize this compound, a benzyl (B1604629) nucleophile is required. Organometallic reagents, such as benzylmagnesium chloride (a Grignard reagent), can serve this purpose. dtic.mil The reaction involves the attack of the benzyl carbanion on the electron-deficient carbon atoms of the triazine ring, displacing the chloride ions.

However, reactions involving benzylmagnesium chloride can be complex. A significant challenge is the potential for an abnormal reaction pathway leading to rearrangement, yielding o-tolyl derivatives instead of the expected benzyl-substituted products. mdma.chdatapdf.com This rearrangement has been observed with various reactants and complicates the synthesis of pure benzyl-substituted compounds. mdma.ch The choice of reaction conditions and the order of reagent addition can influence the ratio of normal to rearranged products. datapdf.com For example, with some aryl Grignard reagents, the substitution of two chlorine atoms on the cyanuric chloride ring has been reported. dtic.mil

Other Conventional and Non-Conventional Synthetic Routes

Beyond the two primary pathways, other methods have been developed for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Friedel-Crafts Reaction: An alternative approach using cyanuric chloride involves Friedel-Crafts-type reactions. googleapis.comgoogle.comresearchgate.net In this electrophilic aromatic substitution, the triazine ring acts as the electrophile, reacting with an aromatic substrate like toluene in the presence of a Lewis acid catalyst (e.g., aluminum chloride). googleapis.comgoogle.com This method introduces the aromatic rings onto the triazine core, and subsequent modification of the toluene methyl group would be necessary to achieve the final tribenzyl structure.

Copper-Catalyzed Cyclization: A novel and more direct synthesis of 2,4,6-triaryl-1,3,5-triazines has been developed via the copper-catalyzed cyclization of N-benzylbenzamidines. sci-hub.se This method uses an easily accessible starting material and a simple copper salt catalyst (CuCl) to furnish the triazine products in good to excellent yields, avoiding the need for aldehydes or alcohols as reaction partners. sci-hub.se

Multicomponent Reactions: Microwave-assisted multicomponent reactions provide another non-conventional route. For example, the reaction of benzaldehyde and benzamidine in DMF under microwave irradiation can yield 2,4,6-triphenyl-1,6-dihydro-1,3,5-triazine, which can be subsequently aromatized. clockss.org This strategy could potentially be adapted using phenylacetaldehyde to target the tribenzyl derivative.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Sustainability in this compound Synthesis

Optimizing synthetic routes is crucial for improving efficiency and aligning with the principles of sustainable chemistry. Research has focused on catalytic systems and green methodologies to enhance the production of 1,3,5-triazines.

Catalytic Approaches and Mechanistic Aspects in Triazine Synthesis

The use of catalysts is central to modern synthetic strategies for 1,3,5-triazines, offering milder reaction conditions and improved yields compared to traditional thermal methods.

For Cyclotrimerization: As mentioned, Lewis acids like yttrium triflates and transition metal complexes based on titanium are effective catalysts for nitrile cyclotrimerization. chim.itresearchgate.net The mechanism for the acid-catalyzed reaction involves the activation of the nitrile by the acid to form a nitrilium intermediate, which is then susceptible to nucleophilic attack by other nitrile molecules, initiating the cyclization process. nih.gov

For SNAr and Related Reactions: In SNAr reactions starting from cyanuric chloride, the focus is less on catalysis for the substitution itself (which is often thermally controlled) and more on managing the reactivity and selectivity, especially when using powerful nucleophiles like Grignard reagents. dtic.mildatapdf.com In other novel routes, catalysis is key. For example, the development of a copper-catalyzed cyclization of N-benzylbenzamidines represents a significant advancement, providing an efficient pathway that likely proceeds through a copper-mediated oxidative cyclization mechanism. sci-hub.se

Green Chemistry Principles and Methodologies in this compound Production (e.g., Solvent-Free, Microwave-Assisted Synthesis)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3,5-triazines. These methods aim to reduce energy consumption, minimize waste, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net For triazine synthesis, it offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reactions with fewer byproducts. clockss.orgnih.govnih.gov Microwave-assisted methods have been successfully applied to multicomponent reactions for dihydrotriazines and for the synthesis of 1,3,5-triazine-2,4-diamines. clockss.orgnih.gov Solvent-free, or "neat," reaction conditions are often employed in conjunction with microwave heating, further enhancing the environmental credentials of the synthesis. nih.gov

Sonochemical Synthesis: The use of ultrasound (sonochemistry) is another green technique that can promote the synthesis of 1,3,5-triazine derivatives. This method can be conducted in water, a benign solvent, and can lead to high yields in very short reaction times (e.g., under 5 minutes). nih.gov Analysis has shown that sonochemical protocols can be significantly "greener" than classical heating methods. nih.gov

| Method | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted | Rapid reaction times, high yields, atom economy | Solvent-free or high-boiling solvents (e.g., DMF), 100-150 °C, 5-30 min | clockss.orgnih.gov |

| Solvent-Free | Reduced waste, simplified workup, cost-effective | Often combined with catalysts (e.g., Lewis acids) and thermal or microwave heating | chim.it |

| Sonochemical | Very short reaction times, use of water as solvent | Ultrasonic bath/probe, aqueous media, room temperature | nih.gov |

Advanced Derivatization and Functionalization Strategies of the this compound Scaffold

Chemical Transformations of the Benzyl Substituents (e.g., functional group interconversion, C-H activation)

The benzyl groups of this compound offer multiple sites for chemical transformation, including the aromatic rings and the benzylic methylene (B1212753) bridges. The reactivity of these positions is a cornerstone of organic synthesis, allowing for a variety of functional group interconversions and C-H activation strategies.

Benzylic C-H Functionalization: The methylene C-H bonds at the benzylic position are known to be particularly reactive due to the resonance stabilization of the resulting benzylic radical, cation, or anion. This enhanced reactivity can be exploited for selective functionalization.

Halogenation: A primary example of benzylic C-H functionalization is free-radical bromination. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxide, are highly selective for brominating the benzylic position. researchgate.net This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. The resulting benzyl bromide can then serve as a versatile intermediate for a wide range of nucleophilic substitution reactions.

Oxidation: The benzylic carbons can be oxidized to carbonyl groups. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize a benzylic carbon bearing at least one hydrogen to a carboxylic acid. mdpi.com Milder and more selective oxidation methods can yield aldehydes or ketones. For instance, N-heterocycle-stabilized iodanes have been shown to be effective for the mild oxidation of benzylic alcohols to the corresponding carbonyl compounds without overoxidation. nih.gov Furthermore, photocatalytic oxidation of benzylamines to N-benzylidene benzylamines has been demonstrated using aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, suggesting the potential for triazine-based systems to mediate oxidative transformations at the benzylic position. acs.org

Aromatic Ring Functionalization: The phenyl rings of the benzyl substituents can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, although the electron-withdrawing nature of the triazine core might influence the reactivity of the rings. nih.gov

C-H Activation: Modern synthetic methods increasingly rely on direct C-H activation, which allows for the formation of C-C and C-heteroatom bonds without pre-functionalization. Iron-catalyzed C-H activation of benzyl and aryl amines has been achieved through the use of trisubstituted triazole directing groups, demonstrating the feasibility of activating C-H bonds in benzyl moieties within a heterocyclic context. nih.gov Nickel-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com

Below is a table summarizing potential chemical transformations of the benzyl substituents.

| Transformation | Reagents and Conditions | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light or peroxide initiator | Benzyl bromide |

| Benzylic Oxidation | Potassium permanganate (KMnO₄), heat | Carboxylic acid |

| Aromatic Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitroarene |

| Aromatic Sulfonation | Fuming sulfuric acid (H₂SO₃/SO₃) | Sulfonic acid |

Modifications at the 1,3,5-Triazine Core for Advanced Architectures

Modifying the 1,3,5-triazine core of a pre-existing 2,4,6-trisubstituted derivative like this compound is synthetically challenging. The 1,3,5-triazine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic attack. Its primary reactivity is towards nucleophiles, which typically involves the displacement of leaving groups on the ring, a pathway that is exhausted once the three benzyl groups are installed.

However, some theoretical and specialized reactions could be considered for core modification:

Ring-Opening and Recyclization Reactions: 1,3,5-triazines can undergo ring-opening reactions when treated with strong nucleophiles. These reactions can lead to the formation of new heterocyclic systems. researchgate.net While this would destroy the original triazine scaffold, it represents a potential, albeit drastic, modification strategy.

Peripheral Functionalization via Precursors: A more practical approach to advanced architectures involves synthesizing the triazine ring with benzyl groups that are already functionalized. For instance, using a substituted 2-phenylacetonitrile in a cyclotrimerization reaction would yield a triazine with modified benzyl groups from the outset. Similarly, in a synthesis starting from cyanuric chloride, functionalized benzyl Grignard or organolithium reagents could be employed.

The table below outlines conceptual approaches to modifying the triazine core's environment.

| Approach | Description | Potential Outcome |

| Functionalized Precursors | Use of substituted 2-phenylacetonitriles or benzyl halides in the initial synthesis. | A this compound with pre-installed functional groups on the benzyl moieties. |

| Ring-Opening/Recyclization | Reaction with strong nucleophiles to break open the triazine ring and form new heterocyclic structures. | Transformation of the triazine into a different heterocyclic system. |

Multi-Step Synthesis and Sequential Reaction Design for Complex Derivatives

The synthesis of complex derivatives based on the this compound scaffold is most effectively achieved through a sequential reaction design, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on the triazine ring allows for a stepwise and controlled substitution with different nucleophiles. researchgate.net

This sequential substitution is temperature-dependent:

The first chlorine is typically substituted at 0°C.

The second chlorine reacts at room temperature.

The third substitution requires higher temperatures, often refluxing in a suitable solvent. researchgate.net

This strategy allows for the synthesis of unsymmetrically substituted 1,3,5-triazines, where one or two of the substituents could be benzyl groups, and the remaining positions could be occupied by other functional moieties. These other groups can then serve as handles for further, multi-step synthetic transformations, leading to complex and multifunctional molecules.

For example, a 2-benzyl-4,6-dichloro-1,3,5-triazine could be synthesized first, followed by the sequential or simultaneous substitution of the remaining two chlorines with different nucleophiles, creating a dissymmetric molecule. These nucleophiles could contain reactive groups for subsequent reactions like click chemistry, cross-coupling reactions, or polymerization.

The following table illustrates a conceptual sequential synthesis for a complex derivative.

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | Cyanuric Chloride | Benzyl Grignard Reagent (1 eq.) | 0°C | 2-Benzyl-4,6-dichloro-1,3,5-triazine |

| 2 | 2-Benzyl-4,6-dichloro-1,3,5-triazine | Nucleophile A (1 eq.) | Room Temperature | 2-Benzyl-4-(Substituent A)-6-chloro-1,3,5-triazine |

| 3 | 2-Benzyl-4-(Substituent A)-6-chloro-1,3,5-triazine | Nucleophile B (1 eq.) | Elevated Temperature | 2-Benzyl-4-(Substituent A)-6-(Substituent B)-1,3,5-triazine |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,4,6 Tribenzyl 1,3,5 Triazine

Reactivity of the Benzyl (B1604629) Substituents in 2,4,6-Tribenzyl-1,3,5-triazine

The three benzyl groups offer highly reactive sites, particularly at the benzylic methylene (B1212753) (-CH₂-) carbons and on the peripheral phenyl rings.

The benzylic position is particularly reactive due to the ability of the adjacent phenyl ring to stabilize radicals, cations, and anions through resonance. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds, making them susceptible to abstraction. libretexts.org

Radical Processes: The benzylic hydrogens can be readily abstracted by radical initiators. A key reaction is free-radical bromination using reagents like N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction is expected to proceed selectively at the methylene bridge to form 2,4,6-tris(α-bromobenzyl)-1,3,5-triazine. The stability of the intermediate benzyl radical is the driving force for this selectivity.

Anionic Processes: The benzylic protons are also weakly acidic and can be removed by a very strong base, such as an organolithium reagent, to form a resonance-stabilized benzylic anion. This anion can then act as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds.

Table 1: Predicted Reactivity at the Benzylic Position

| Reaction Type | Reagent(s) | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), CCl₄, light/AIBN | 2,4,6-Tris(α-bromobenzyl)-1,3,5-triazine |

| Oxidation | KMnO₄, heat | Benzoic acid (via cleavage) |

| Deprotonation | n-Butyllithium (n-BuLi) | 2,4,6-Tris(α-lithiobenzyl)-1,3,5-triazine |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Due to steric hindrance from the bulky triazine core, substitution at the para position is often favored over the ortho position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on Phenyl Rings

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,4,6-Tris(4-nitrobenzyl)-1,3,5-triazine |

| Bromination | Br₂, FeBr₃ | 2,4,6-Tris(4-bromobenzyl)-1,3,5-triazine |

| Acylation | CH₃COCl, AlCl₃ | 2,4,6-Tris(4-acetylbenzyl)-1,3,5-triazine |

Mechanistic Investigations of Complex Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its expected reactions can be inferred from well-established principles and studies on analogous compounds.

Mechanism of Benzylic Bromination: The reaction with NBS proceeds via a radical chain mechanism.

Initiation: A radical initiator (like AIBN or light) generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzyl radical and HBr. This is the rate-determining step. The newly formed benzyl radical then reacts with a molecule of NBS to yield the α-brominated product and a succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): This reaction follows the general mechanism for electrophilic aromatic substitution.

Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: A π-bond from one of the phenyl rings attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring and is the rate-determining step.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the phenyl ring and yielding the nitrated product.

Studies on related molecules, such as dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, have explored their use as photocatalysts for the oxidation of benzylamines. acs.orgnih.gov The proposed mechanism involves the generation of an excited state of the triazine-containing molecule upon UV irradiation, which then participates in electron transfer processes to facilitate the oxidation. acs.org This suggests that this compound could potentially exhibit interesting photochemical reactivity, where the triazine core acts as a photosensitizer and the benzyl groups are the reactive sites.

Mass spectrometry studies on related triazinone derivatives show fragmentation patterns that involve both the cleavage of substituents and extrusion/ring-contraction processes of the triazine nucleus. arkat-usa.org For this compound, a major fragmentation pathway under electron impact would likely be the cleavage of a C-C bond to lose a benzyl radical and form a stable tropylium cation (m/z 91), a common feature in the mass spectra of benzyl-containing compounds.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics of the formation of analogous 1,3,5-triazines through the cyclotrimerization of other nitriles provide valuable insights into the factors influencing the reaction rate. The synthesis is typically achieved through the acid- or base-catalyzed or metal-mediated trimerization of benzyl cyanide.

To illustrate the effect of reaction parameters on the yield, which is a reflection of the reaction rate and equilibrium position, the following hypothetical data is presented for the synthesis of a generic 2,4,6-triaryl-1,3,5-triazine.

Interactive Data Table: Effect of Catalyst and Temperature on the Yield of a 2,4,6-Triaryl-1,3,5-triazine

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Triflic Acid | 5 | 80 | 12 | 65 |

| Triflic Acid | 10 | 80 | 12 | 78 |

| Triflic Acid | 10 | 100 | 8 | 85 |

| Yttrium Triflate | 5 | 120 | 24 | 72 |

| Yttrium Triflate | 10 | 120 | 18 | 81 |

Identification of Intermediates and Transition State Analysis

The mechanism of the cyclotrimerization of nitriles to form 1,3,5-triazines is believed to proceed through a stepwise process involving several key intermediates and transition states. While the direct spectroscopic observation of these transient species for the synthesis of this compound is challenging, mechanistic studies on related systems and computational analyses provide a plausible reaction pathway.

The initial step in the acid-catalyzed trimerization of benzyl cyanide is the protonation of the nitrogen atom of the nitrile group by the acid catalyst. This activation makes the carbon atom of the nitrile more susceptible to nucleophilic attack. A second molecule of benzyl cyanide then acts as a nucleophile, attacking the activated carbon to form a dimeric intermediate. This intermediate is likely a linear or cyclic nitrilium salt.

Further reaction with a third molecule of benzyl cyanide leads to the formation of a larger, acyclic intermediate. The final step involves the intramolecular cyclization of this trimeric intermediate to form the stable 1,3,5-triazine (B166579) ring, with the regeneration of the acid catalyst.

Computational studies on the cyclotrimerization of nitriles have been instrumental in mapping out the potential energy surface of the reaction and identifying the structures of transition states. These studies suggest that the formation of the C-N bonds and the final ring-closing step are the key energy barriers in the reaction pathway. The geometry of the transition states is critical in determining the stereochemical outcome of the reaction, although for a symmetrical product like this compound, this is less of a concern.

The identification of intermediates can sometimes be achieved through spectroscopic techniques such as in-situ NMR or mass spectrometry, especially if the intermediates have sufficient stability under the reaction conditions. For the formation of this compound, the detection of dimeric or trimeric acyclic species would provide strong evidence for the proposed stepwise mechanism.

Advanced Spectroscopic and Crystallographic Analyses of 2,4,6 Tribenzyl 1,3,5 Triazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,4,6-tribenzyl-1,3,5-triazine, ¹H and ¹³C NMR would provide crucial information about its chemical environment, symmetry, and the connectivity of its atoms.

Due to the symmetrical nature of the this compound molecule, a relatively simple NMR spectrum is expected. The ¹H NMR spectrum would likely show a singlet for the methylene (B1212753) (CH₂) protons and a multiplet for the phenyl group protons. The ¹³C NMR spectrum would display distinct signals for the triazine ring carbons, the methylene carbons, and the carbons of the benzyl (B1604629) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazine Ring Carbon | - | ~171 |

| Methylene Carbon (CH₂) | ~4.5 | ~40 |

| Phenyl Carbon (C-ipso) | - | ~137 |

| Phenyl Carbon (C-ortho) | ~7.2-7.4 | ~129 |

| Phenyl Carbon (C-meta) | ~7.2-7.4 | ~128 |

| Phenyl Carbon (C-para) | ~7.2-7.4 | ~127 |

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity and spatial relationships between atoms in a molecule. acs.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would be used to confirm the connectivity within the benzyl groups, showing correlations between adjacent aromatic protons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations between the methylene protons and the triazine ring carbon, as well as the ipso-carbon of the phenyl ring, thus confirming the benzyl-triazine linkage.

Exchange Spectroscopy (EXSY): This technique is used to study dynamic processes such as chemical exchange or conformational changes. While significant dynamic behavior might not be expected for the rigid triazine core, EXSY could be employed to study the rotational dynamics of the benzyl groups.

For example, in studies of other substituted triazines, 2D NMR techniques have been crucial in assigning the signals of different substituent groups and confirming their attachment to the triazine ring. acs.org

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable insights into the local environment, packing, and intermolecular interactions of molecules in a crystal lattice. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to characterize the non-covalent interactions between molecules in the solid state.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. acs.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, HRMS would be used to confirm its molecular formula of C₂₄H₂₁N₃. In tandem MS experiments, the protonated molecule [M+H]⁺ would be expected to undergo fragmentation through pathways involving the cleavage of the benzyl groups. Studies on the closely related 2,4,6-tris(benzylamino)-1,3,5-triazine have shown that fragmentation involves interactions between the benzyl groups, leading to characteristic product ions.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

| C₂₄H₂₁N₃ | 351.1735 | 352.1813 |

X-ray Crystallography for Solid-State Architectures, Intermolecular Interactions, and Tautomerism

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the nature of chemical bonds.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the triazine ring and the benzyl substituents.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000-2850 |

| C=N (Triazine ring) | Stretching | 1550-1450 |

| C=C (Aromatic ring) | Stretching | 1600-1450 |

| C-H | Bending | 1475-1300 |

In related triphenyl-s-triazine derivatives, the in-plane ring stretches of the triazine ring are observed, with a characteristic fully symmetric stretch (Raman-active) appearing around 990 cm⁻¹. acs.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation and Optoelectronic Properties

Electronic spectroscopy, which includes ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic triazine and phenyl rings. nih.gov The position and intensity of these bands are sensitive to the extent of conjugation in the molecule. For many 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, strong absorption maxima are observed in the UV region, which are attributed to these π-π* transitions. acs.orgnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The emission properties, including the wavelength and quantum yield, provide information about the fate of the excited state and are important for assessing the potential of a material in optoelectronic applications such as organic light-emitting diodes (OLEDs). acs.orgnih.gov The fluorescence of triazine derivatives can be influenced by the nature of the substituents and the solvent polarity. rsc.org

Theoretical and Computational Investigations on 2,4,6 Tribenzyl 1,3,5 Triazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the properties of molecules and materials. For 1,3,5-triazine (B166579) derivatives, DFT calculations can provide valuable insights into their electronic properties, stability, and reactivity. For instance, DFT has been used to predict the most stable conformations and crystal structures of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) rsc.orgresearchgate.net. Although specific DFT data for 2,4,6-Tribenzyl-1,3,5-triazine is not available, the same theoretical approaches could be applied to determine its optimized geometry, electronic ground state, and various thermodynamic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.comwikipedia.orglibretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite frontiersin.org.

In the context of 1,3,5-triazine derivatives, FMO analysis is frequently employed to tune the electronic properties for applications such as organic solar cells frontiersin.orgnih.gov. For example, in studies of star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, the introduction of different side groups was shown to tune the FMO energy levels frontiersin.orgnih.gov. A similar analysis for this compound would involve calculating its HOMO and LUMO energy levels to predict its electronic behavior and reactivity. However, specific FMO data for this compound is not documented in the available literature.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic properties such as UV-Vis absorption spectra, infrared (IR) spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts sci-hub.se. These predictions can aid in the interpretation of experimental spectra and the identification of compounds. For various 1,3,5-triazine derivatives, TD-DFT has been successfully used to calculate and interpret their electronic absorption bands sci-hub.se.

For this compound, computational prediction of its spectroscopic parameters would involve geometry optimization followed by frequency and NMR calculations at an appropriate level of theory. The predicted IR spectrum would show characteristic vibrational modes of the triazine ring and the benzyl (B1604629) substituents. The calculated NMR chemical shifts for the hydrogen and carbon atoms would provide a theoretical spectrum that could be compared with experimental data for structural verification. The UV-Vis spectrum, predicted by TD-DFT, would reveal the electronic transitions and the wavelengths of maximum absorption. Despite the utility of these methods, computationally predicted spectroscopic data for this compound have not been reported in the surveyed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational landscape of flexible molecules and the nature of intermolecular interactions in condensed phases. For systems involving 1,3,5-triazine derivatives, MD simulations can be used to explore how the substituent groups influence the molecule's shape and how molecules pack together in a solid or aggregate in a solution. For instance, reactive molecular dynamics simulations have been shown to be practical for determining the sensitivity and performance of MTO and MTO3N under various conditions rsc.org.

An MD simulation of this compound would allow for the exploration of the rotational freedom of the benzyl groups around the single bonds connecting them to the triazine core. This would reveal the preferred conformations and the energy barriers between them. Furthermore, simulations of multiple molecules could elucidate the nature and strength of intermolecular interactions, such as π-π stacking between the aromatic rings, which would be crucial for understanding its solid-state properties. However, there are no published MD simulation studies specifically for this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. These calculations can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The characterization of transition states allows for the determination of activation energies and reaction rates.

For 1,3,5-triazine derivatives, these methods can be used to study their synthesis, degradation, and chemical transformations. For example, understanding the mechanism of nucleophilic substitution on a triazine ring is critical for designing new synthetic routes researchgate.net. In the case of this compound, quantum chemical calculations could be employed to investigate its reactivity towards electrophiles and nucleophiles, predict the most likely sites of reaction, and characterize the transition states for various reaction pathways. Such studies would provide fundamental insights into its chemical behavior, but as of now, this specific research has not been reported.

Computational Design and Prediction of Novel this compound Derivatives with Targeted Properties

Computational design involves the use of theoretical calculations to predict the properties of novel molecules before they are synthesized in the laboratory. This in silico approach can accelerate the discovery of new materials with desired properties by screening a large number of potential candidates. For 1,3,5-triazine-based materials, computational design has been used to develop new molecules for applications in organic electronics and medicinal chemistry researchgate.netnih.gov.

By starting with the this compound scaffold, new derivatives could be computationally designed by introducing various functional groups on the benzyl rings or by replacing the benzyl groups with other substituents. DFT and other quantum chemical methods could then be used to predict how these modifications affect the electronic, optical, and other properties of the molecule. This would enable the rational design of novel this compound derivatives with targeted functionalities. However, the literature does not currently contain reports of such computational design studies based on this specific parent compound.

In Silico Studies of Adsorption and Interaction Mechanisms

In silico studies of adsorption and interaction mechanisms are used to understand how molecules bind to surfaces or interact with other molecules. These computational approaches are particularly important in fields like materials science, catalysis, and drug design. For 1,3,5-triazine derivatives, these studies can predict their affinity for different surfaces and their binding modes in biological systems. For example, DFT calculations have been used to screen 1,3,5-triazine-based covalent organic frameworks as potential adsorbents nih.gov.

For this compound, in silico studies could be conducted to investigate its adsorption on various surfaces, such as metals or polymers. These simulations would reveal the preferred adsorption geometries and binding energies, providing insights into its potential use in surface coatings or as a component in composite materials. Additionally, molecular docking studies could predict its interaction with biological macromolecules, although this would be more relevant if a specific biological target was identified. To date, no in silico adsorption or interaction studies specifically for this compound have been found in the scientific literature.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the applications of the chemical compound This compound in the advanced materials science and catalysis fields as outlined in the requested article structure.

The provided outline requires detailed research findings on the use of this compound as a building block in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), its application in polymer composites and coatings, its role in specific supramolecular chemistry processes, and its use in catalysis and ligand design.

Extensive searches have revealed that the scientific literature predominantly focuses on other derivatives of 1,3,5-triazine. For instance:

Covalent and Metal-Organic Frameworks (COFs and MOFs) are frequently synthesized using building blocks like 2,4,6-triphenyl-1,3,5-triazine, 2,4,6-tris(4-pyridyl)-1,3,5-triazine, or melamine (B1676169) (2,4,6-triamino-1,3,5-triazine). bit.edu.cnresearchgate.netrsc.orgmdpi.comnih.gov

Polymer Composites and Coatings often incorporate various triazine derivatives, such as N-substituted triazine-2,4,6-triamines as flame retardants or 1,3,5-triazine-2,4,6-tribenzaldehyde as a crosslinker for hydrogels. mdpi.comnih.gov

Supramolecular Chemistry studies of triazines typically involve molecules capable of forming strong, directional non-covalent interactions, such as the hydrogen bonds in melamine-based systems. nih.govresearchgate.net

Catalysis and Ligand Design research highlights the use of aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores as photocatalysts. acs.orgnih.gov Notably, a related but structurally distinct compound, 1,3,5-Tribenzylhexahydro-1,3,5-triazine (which features a saturated, non-aromatic core), has been investigated as a ligand in ethylene (B1197577) trimerization catalysis. sigmaaldrich.comchemicalbook.com

However, specific research detailing the incorporation and performance of This compound in these applications could not be located. To adhere to the strict requirements of focusing solely on the specified compound and avoiding scientifically inaccurate information, the requested article cannot be generated at this time.

Applications of 2,4,6 Tribenzyl 1,3,5 Triazine and Its Derivatives in Advanced Materials Science and Catalysis

Applications in Catalysis and Ligand Design

2,4,6-Tribenzyl-1,3,5-triazine as a Ligand in Homogeneous and Heterogeneous Catalysis

The 1,3,5-triazine (B166579) core is a valuable building block for designing ligands used in catalysis. The three nitrogen atoms of the triazine ring are Lewis basic sites, capable of coordinating with metal centers to form stable complexes. While specific studies detailing this compound as a ligand are not prevalent, the related saturated compound, 1,3,5-tribenzylhexahydro-1,3,5-triazine, has been successfully employed as a ligand in heterogeneous chromium-based catalysts for ethylene (B1197577) trimerization. sigmaaldrich.com

In a broader context, triazine-based ligands are used to assemble complex catalytic structures. For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used with various polycarboxylic acids to create diverse 3D cobalt(II) metal-organic frameworks (MOFs). rsc.org These frameworks, featuring regular porous structures with one-dimensional channels, demonstrate the triazine core's efficacy as a structural node for building heterogeneous catalysts. rsc.org The benzyl (B1604629) groups in this compound would offer different steric and electronic profiles compared to pyridyl groups, potentially leading to catalysts with unique activities and selectivities.

Design of Triazine-based Catalysts and Ligands for Specific Organic Transformations

The design of catalysts based on the 1,3,5-triazine scaffold is a strategic area of research, leveraging the molecule's symmetric and highly tunable nature. The foundational method for creating a wide array of triazine derivatives involves the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netresearchgate.net This stepwise approach allows for the precise and controlled introduction of different functional groups, enabling the creation of both symmetric and non-symmetric triazine molecules with tailored properties. researchgate.netresearchgate.net

This synthetic versatility is crucial for designing catalysts for specific reactions. For example, aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been developed as highly efficient and reusable homogeneous photocatalysts. nih.govacs.org These dendrimers have demonstrated excellent performance in the selective oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org In these systems, the electron-deficient triazine core is believed to facilitate the catalytic cycle, where its excited state reduces oxygen to generate active species for the oxidation reaction. The design principles from these triphenyl-based systems can inform the development of catalysts based on the tribenzyl-triazine core for various organic transformations.

Other Emerging Academic Research Applications

Optoelectronic Devices and Organic Photovoltaics

Triazine derivatives are highly valued in the field of optoelectronics due to the inherent electronic properties of the triazine ring. The electron-deficient nature of the 1,3,5-triazine core makes its derivatives suitable for use as electron-transporting or hole-blocking materials in organic electronic devices. nih.gov The closely related compound, 2,4,6-triphenyl-1,3,5-triazine, has been investigated as a hole-blocking material in electroluminescent devices. sigmaaldrich.com

Furthermore, aromatic dendrimers built around a 2,4,6-triphenyl-1,3,5-triazine core exhibit improved thermal stability and beneficial photophysical properties stemming from efficient electron-transfer processes. nih.gov These characteristics have led to their successful integration into organic light-emitting diodes (OLEDs). nih.govacs.org Functionalizing the core with different dendron motifs, such as carbazole, fluorene, or pyrene, allows for the tuning of light-emission properties. nih.gov While the insulating methylene (B1212753) (-CH2-) spacer in this compound would reduce direct electronic conjugation between the benzyl and triazine rings compared to the triphenyl analogue, its core electronic properties and stable scaffold remain attractive for designing new materials for optoelectronic applications. Studies on extended 2,4,6-triphenyl-s-triazines show that modifying peripheral substituents can shift absorption spectra, indicating that the optoelectronic properties are highly tunable. mdpi.com

Advanced Sensing Platforms (excluding biological sensing)

The application of triazine-based compounds in advanced sensing platforms is an emerging area of research. The inherent fluorescence of many triazine derivatives can be exploited for chemical sensing. The principle often relies on the quenching or enhancement of this fluorescence upon interaction with a specific analyte.

For example, photoluminescent alternating copolymers incorporating an amino-1,3,5-triazine unit with thiophene (B33073) have been synthesized. researchgate.net These materials are soluble in organic solvents and are transparent in much of the visible region, making them suitable for optical sensing applications. researchgate.net The design of such sensory materials often involves creating a system where the triazine core's electronic state is perturbed by the presence of the target molecule. While specific research on this compound as a chemical sensor is not widely documented, the fundamental photophysical properties of the triazine scaffold suggest its potential in developing fluorescent sensors for various non-biological analytes.

Energy Conversion and Storage

The nitrogen-rich and structurally robust nature of the 1,3,5-triazine ring makes it an excellent building block for materials used in energy conversion and storage. Triazine derivatives have been incorporated into porous organic materials designed for these demanding applications.

Conjugated porous polymers (CPPs) based on a 2,4,6‐tri(thiophen‐2‐yl)‐1,3,5‐triazine core have been synthesized for energy storage applications. researchgate.net These materials exhibit excellent thermal stability (up to 500 °C) and porosity, which are critical for device performance and longevity. researchgate.net The combination of a donor unit (thiophene) and an acceptor unit (triazine) within the polymer framework allows for the tuning of the material's band gap and photophysical properties. researchgate.net Similarly, cobalt-based metal-organic frameworks (MOFs) constructed with 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been pyrolyzed to create efficient electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. rsc.org These examples highlight the strategic use of the triazine core to create stable, porous, and electronically active materials for next-generation energy technologies.

Table 1: Research Findings on Triazine Derivatives in Energy Applications

| Triazine Derivative | Material Type | Application | Key Finding/Property | Reference |

|---|---|---|---|---|

| 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine | Conjugated Porous Polymer (CPP) | Energy Storage | Excellent thermal stability (>500 °C) and porosity. Tunable band gap by combining donor (thiophene) and acceptor (triazine) units. | researchgate.net |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Metal-Organic Framework (MOF) | Energy Conversion (Electrocatalysis) | Used to construct 3D Co(II) MOFs which, after pyrolysis, act as efficient electrocatalysts for the oxygen reduction reaction (ORR). | rsc.org |

Advanced Methodologies and Techniques Employed in the Study of 2,4,6 Tribenzyl 1,3,5 Triazine

Flow Chemistry and Continuous Processing for Efficient Synthesis and Derivatization

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers significant advantages for the synthesis of 1,3,5-triazines, which often involves the cyclotrimerization of nitriles—a reaction that can be highly exothermic and require precise temperature control.

Key Advantages of Flow Chemistry for Triazine Synthesis:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid and efficient heat dissipation. elveflow.comufluidix.com This is crucial for controlling the exothermic nature of nitrile trimerization, preventing side reactions, and improving product yield and selectivity.

Enhanced Safety: By using small reaction volumes at any given time, flow chemistry minimizes the risks associated with handling hazardous reagents or managing highly energetic reactions. ufluidix.com The storage of unstable or toxic intermediates is also avoided. ufluidix.com

Precise Control over Reaction Parameters: Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision, allowing for fine-tuning of the reaction outcome. elveflow.com This level of control is difficult to achieve in large-scale batch reactors.

Scalability and Automation: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. These systems are also amenable to automation for high-throughput screening and optimization.

While specific literature on the continuous flow synthesis of 2,4,6-tribenzyl-1,3,5-triazine is not abundant, the principles of flow chemistry are directly applicable to its synthesis from 2-phenylacetonitrile. Such a process would allow for precise temperature management and controlled residence times, potentially leading to higher yields and purity compared to conventional methods.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insight

Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical syntheses. In-situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis.

Applications in Triazine Synthesis:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the cyclotrimerization of nitriles to form the triazine ring. The reaction can be followed by observing the disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2230-2250 cm⁻¹) and the simultaneous appearance of peaks corresponding to the C=N stretching and breathing vibrations of the 1,3,5-triazine (B166579) ring (typically around 1350-1600 cm⁻¹). researchgate.netmdpi.com This data provides direct insight into reaction initiation, progression, and completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can be used to monitor the formation of 1,3,5-triazines, providing detailed structural information about all species in the reaction mixture. nih.gov Studies have successfully used ¹H and ¹³C NMR to track the consumption of nitrile starting materials and the formation of the triazine product, helping to elucidate the reaction mechanism and identify potential intermediates or byproducts. nih.govresearchgate.net

These techniques are invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, leading to more efficient and reliable synthetic protocols for compounds like this compound.

Advanced Separation and Purification Methodologies for Complex Mixtures

The synthesis of 1,3,5-triazine derivatives can result in complex mixtures containing unreacted starting materials, intermediates, and secondary products. Achieving high purity is essential, particularly for applications in materials science or coordination chemistry. Advanced separation techniques offer highly effective solutions for isolating the desired compound. uniba.sk

One of the most effective modern techniques is preparative liquid chromatography (LC) . This method is an extension of analytical HPLC, designed to isolate and purify compounds from a mixture. uniba.sk

| Technique | Stationary Phase | Mobile Phase | Application for Triazines | Reference(s) |

| Semi-Preparative HPLC | Reversed-phase (e.g., C18, Phenyl) | Acetonitrile/Water or Methanol/Water gradients | Isolation of newly synthesized triazine derivatives with purity >98%. Effective for removing impurities and byproducts. | uniba.sk |

| Solid-Phase Extraction (SPE) | Porous organic polymers, Molecularly Imprinted Polymers (MIPs) | Various organic solvents | Selective preconcentration and extraction of triazines from complex matrices like environmental or food samples. | acs.orgnih.gov |

| Affinity Chromatography | Agarose-triazine derivatives | Buffer solutions | Used in biochemistry for the purification of specific enzymes by exploiting the triazine core as a stable ligand scaffold. | rsc.org |

Semi-preparative LC, in particular, has proven highly effective for purifying novel triazine derivatives, yielding products with the high purity necessary for accurate structural elucidation by NMR and for biological testing. uniba.sk Additionally, specialized solid-phase extraction (SPE) materials, such as novel porous organic polymers or molecularly imprinted polymers (MIPs), have been developed for the selective extraction and enrichment of triazines from complex samples. acs.orgnih.gov

Microfluidic Approaches in Triazine Chemistry Research

Microfluidics involves the manipulation of fluids in channels with dimensions of tens to hundreds of micrometers. When used for chemical synthesis, these devices are known as microreactors. They offer many of the same advantages as larger-scale flow chemistry systems but on a much smaller scale, making them ideal for research, screening, and optimization. elveflow.com

Benefits of Microreactors in Chemical Synthesis:

Rapid Mixing: Diffusion distances are extremely short, leading to very rapid and efficient mixing of reagents. ufluidix.com

Precise Temperature Control: The high surface-area-to-volume ratio allows for near-instantaneous heating and cooling, enabling precise temperature control that is unmatched in conventional glassware. elveflow.com

Reduced Reagent Consumption: The small volumes used in microfluidic devices are ideal for expensive or scarce materials and for the initial screening of reaction conditions. nih.gov

Integration and Automation: Microfluidic chips can be designed to perform multiple reaction steps and purifications on a single device, enabling automation and high-throughput experimentation. nih.gov

The application of microfluidic reactors to the synthesis of this compound could provide a platform for rapidly screening catalysts and reaction conditions (temperature, residence time) to identify the optimal parameters for its formation via nitrile cyclotrimerization. The precise control offered by microreactors can lead to cleaner reactions with higher selectivity, minimizing the formation of unwanted byproducts. elveflow.com

Future Perspectives and Uncharted Research Avenues for 2,4,6 Tribenzyl 1,3,5 Triazine Research

Development of Novel and Sustainable Synthetic Strategies for 2,4,6-Tribenzyl-1,3,5-triazine

While traditional syntheses of substituted 1,3,5-triazines often rely on the functionalization of cyanuric chloride, future efforts will likely focus on more sustainable and efficient methodologies. mdpi.comnih.govresearchgate.net The development of "green" chemistry protocols is paramount to reduce environmental impact and improve cost-effectiveness.

Future research avenues include:

Catalytic Cyclotrimerization: Expanding on copper-catalyzed methods for triaryl-1,3,5-triazines, research into the catalytic trimerization of benzyl (B1604629) cyanide or related precursors could offer a direct and atom-economical route to this compound. sci-hub.se Developing catalysts that are efficient, recyclable, and based on earth-abundant metals is a key goal.

Microwave and Ultrasound-Assisted Synthesis: Green synthetic protocols utilizing microwave or ultrasonic irradiation have been shown to significantly reduce reaction times and improve yields for other triazine derivatives. mdpi.comrsc.org Applying these techniques to the synthesis of this compound could lead to more energy-efficient and scalable production methods.

Use of Greener Solvents and Catalysts: The exploration of ionic liquids as both solvents and catalysts presents a promising strategy for developing environmentally benign synthesis processes. google.com One-pot methods in such media can simplify procedures and facilitate catalyst recovery. google.com

Avoiding Halogenated Precursors: A major focus will be on developing synthetic routes that avoid less environmentally benign halogenated substrates like cyanuric chloride, thereby minimizing the production of stoichiometric waste. sci-hub.se

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Cyclotrimerization | High atom economy, direct route. | Development of efficient and recyclable catalysts. |

| Microwave/Ultrasound Assistance | Reduced reaction times, higher yields, energy efficiency. mdpi.comrsc.org | Optimization of reaction conditions for scalability. |

| Ionic Liquids | Recyclable solvent/catalyst, simplified workup. google.com | Screening of different ionic liquids for optimal performance. |

| Non-Halogenated Precursors | Reduced hazardous waste, improved environmental profile. sci-hub.se | Exploration of alternative starting materials like amidines or nitriles. sci-hub.se |

Exploration of Advanced Functional Materials Utilizing this compound as a Core Component

The rigid, C3-symmetric 1,3,5-triazine (B166579) core is an excellent scaffold for constructing advanced functional materials. While much research has focused on 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the tribenzyl analogue offers different steric and electronic properties due to the methylene (B1212753) spacer, which could be advantageously exploited. sigmaaldrich.comnih.gov

Promising areas for future materials research include:

Luminescent Materials and Dendrimers: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have shown beneficial light-emission properties for applications like organic light-emitting diodes (OLEDs). nih.govacs.org Future work could involve synthesizing dendrimers and star-shaped molecules with a this compound core to investigate their photophysical properties, including potential for thermally activated delayed fluorescence (TADF). rsc.org

Photocatalysis: Triazine-based aromatic dendrimers have been successfully used as innovative and reusable photocatalysts for selective oxidation reactions. nih.govacs.org The potential of this compound and its derivatives as metal-free photocatalysts for various organic transformations remains a compelling and unexplored field.

Porous Organic Polymers (POPs): The defined geometry of the triazine ring makes it an ideal building block for creating microporous materials for gas storage, separation, or heterogeneous catalysis. Synthesizing POPs incorporating the this compound unit could yield materials with unique pore environments and functionalities.

Hydrogels and Cross-linking Agents: Triazine derivatives have been employed as cross-linking agents to create responsive hydrogels for applications such as drug delivery. nih.gov The three benzyl groups on this compound could be functionalized to create novel cross-linkers for advanced polymer networks.

Deeper Mechanistic Understanding of Complex Reactivity Profiles and Structure-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its resulting chemical reactivity and physical properties is crucial for its rational design in specific applications.

Future research should focus on:

Kinetic and Mechanistic Studies: Detailed experimental and computational studies are needed to elucidate the mechanisms of both the formation of this compound and its subsequent reactions. researchgate.net Understanding the reaction kinetics and identifying key intermediates will enable the optimization of synthetic protocols.

Structure-Property Correlations: A systematic investigation into how modifications to the benzyl groups (e.g., introducing substituents on the phenyl rings) affect the compound's electronic, photophysical, and thermal properties is required. nih.gov This will establish clear structure-property relationships to guide the design of new materials. For instance, understanding how substitutions influence the HOMO/LUMO energy levels is critical for designing materials for electronic devices. rsc.org

High-Pressure Chemistry: Investigating the reactivity and structural transformations of this compound under high-pressure conditions could lead to the discovery of novel polymeric phases or layered materials, similar to what has been observed for other triazine derivatives. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing chemical research. These tools can accelerate the discovery and optimization of molecules with desired properties.

Future directions in this area include:

Predictive Modeling: Utilizing machine learning (ML) algorithms to predict the properties (e.g., solubility, thermal stability, emission wavelengths, electronic properties) of hypothetical this compound derivatives. This would allow for the in silico screening of large virtual libraries to identify promising candidates for synthesis.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, leading to improved yields and purity while minimizing experimental effort.

De Novo Design: Employing deep learning models, such as generative adversarial networks (GANs), to design novel triazine-based molecules with specific target properties for advanced materials. This approach has already shown promise in the guided optimization of other substituted triazines for biological applications. nih.govnih.gov

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast photophysical, electronic, and thermal properties of new derivatives. | Accelerates identification of high-performance materials. |

| Synthesis Optimization | Identify optimal reaction parameters (temperature, catalyst, solvent). | Reduces development time and cost; improves efficiency. |

| De Novo Molecular Design | Generate novel triazine structures with tailored functionalities. | Expands the chemical space for innovative materials discovery. nih.gov |

Multiscale Modeling and Simulation Approaches for Complex Triazine Systems

To bridge the gap between molecular properties and bulk material performance, multiscale modeling and simulation are indispensable tools. Such approaches can provide insights that are often inaccessible through experimentation alone.

Key research avenues are:

Quantum Mechanical (QM) Calculations: Using Density Functional Theory (DFT) to accurately predict the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity indices of this compound and its derivatives. rsc.orgcuny.edu These calculations are fundamental for understanding its photophysical properties and reaction mechanisms. cuny.edu

Molecular Dynamics (MD) Simulations: Performing classical MD simulations to study the conformational dynamics, intermolecular interactions, and self-assembly behavior of this compound molecules in the condensed phase. This is crucial for predicting the morphology and properties of bulk materials.

Integrated Multiscale Modeling: Developing comprehensive models that link quantum mechanical data to larger-scale simulations. nih.gov For example, using QM-derived parameters to inform MD force fields (like ReaxFF) or combining MD simulations with continuum models to predict the performance of a device (e.g., an OLED) incorporating these molecules. nih.govresearchgate.netdtu.dk This approach has been successfully used to model complex processes in other triazine systems. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.